2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-acetamide
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Description
2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-acetamide is a useful research compound. Its molecular formula is C15H16N6O2S2 and its molecular weight is 376.45. The purity is usually 95%.
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Biological Activity
The compound 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-acetamide is a novel derivative that combines the pharmacological properties of both thiadiazole and pyrazole scaffolds. This article delves into its biological activity, synthesizing findings from various research studies to present a comprehensive overview.
The molecular formula of the compound is C16H18N6O2S2 with a molecular weight of approximately 390.48 g/mol. The compound features a thiadiazole ring known for its diverse biological activities, including antimicrobial and antiparasitic properties.
Antimicrobial Activity
Research has demonstrated that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance, studies indicate that compounds similar to our target compound show effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The antimicrobial activity can be attributed to the structural characteristics of the thiadiazole ring which enhances interaction with microbial targets.
Antiparasitic Activity
One of the most notable biological activities of compounds containing the thiadiazole scaffold is their antiparasitic effects. A study focused on trypanocidal activity revealed that derivatives similar to our compound exhibited potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. Specifically, certain derivatives demonstrated an IC50 value as low as 21.71±2.94μM, indicating strong efficacy in reducing parasite load in cellular models .
Table 1: Antiparasitic Activity of Thiadiazole Derivatives
Compound | IC50 (µM) | Effectiveness |
---|---|---|
1c | 21.71 | High |
1l | 53.03 | Moderate |
2k | Not specified | High |
Cytotoxicity
The cytotoxic effects of the compound were assessed using mammalian cell lines. The results indicated low toxicity levels across a range of concentrations (up to 500 µM), with all derivatives showing CC50 values greater than this threshold . This suggests a favorable safety profile for potential therapeutic applications.
The biological activities of This compound are believed to stem from its ability to inhibit key enzymes or disrupt critical metabolic pathways in target organisms. For instance, its interaction with cellular membranes and enzymes involved in metabolic processes may lead to increased permeability and subsequent cell death in pathogens .
Case Studies
Several case studies have highlighted the potential applications of thiadiazole derivatives in treating infectious diseases:
- Study on Trypanosomiasis : A study evaluated various thiadiazole derivatives for their ability to reduce parasite load in infected cardiac microtissues. Results showed that specific derivatives led to a significant reduction in infection levels and improved cellular viability compared to controls .
- Antimicrobial Efficacy : Another study assessed the antibacterial properties of related compounds against multi-drug resistant strains, demonstrating significant inhibition comparable to standard antibiotics .
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2S2/c1-9-12(17-11(22)8-24-15-19-18-14(16)25-15)13(23)21(20(9)2)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H2,16,18)(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWWICXKOBQTHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSC3=NN=C(S3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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